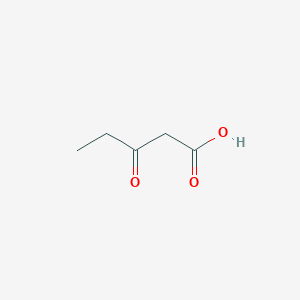
3-Oxopentanoic acid
説明
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is made from odd carbon fatty acids in the liver and rapidly enters the brain . As opposed to 4-carbon ketone bodies, beta-ketopentanoate is anaplerotic, meaning it can refill the pool of TCA cycle intermediates .
Molecular Structure Analysis
The molecular formula of 3-Oxopentanoic acid is C5H8O3 . The InChIKey, a unique identifier for the compound, is FHSUFDYFOHSYHI-UHFFFAOYSA-N . The canonical SMILES representation is CCC(=O)CC(=O)O .Physical And Chemical Properties Analysis
3-Oxopentanoic acid has a molecular weight of 116.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 116.047344113 g/mol .科学的研究の応用
Neuroscience
3-Oxopentanoic acid: plays a crucial role in neuroscience as a 5-carbon ketone body . It is synthesized from odd carbon fatty acids in the liver and can rapidly cross the blood-brain barrier . Unlike 4-carbon ketone bodies, 3-Oxopentanoic acid is anaplerotic , meaning it can replenish the pool of TCA cycle intermediates, which is vital for maintaining neuronal health and function.
Biochemistry
In biochemistry, 3-Oxopentanoic acid is utilized for the microbial production of branched-chain fatty alcohols, which are important for various industrial applications. The compound serves as a precursor for α-keto acid, which is integrated into the fatty acid biosynthetic pathway . This process is significant for producing biofuels and bioproducts with high selectivity and yields.
Pharmacology
Pharmacologically, 3-Oxopentanoic acid’s anaplerotic properties are harnessed in clinical settings. The triglyceride triheptanoin is used to produce 3-Oxopentanoic acid, which can then be utilized to support metabolic processes in patients with certain metabolic disorders .
Toxicology
In toxicology, the study of 3-Oxopentanoic acid is important due to its rapid entry into the brain after being made in the liver. Understanding its behavior and metabolism is essential for assessing potential toxicological risks associated with ketone bodies and their analogs .
Material Science
3-Oxopentanoic acid and its derivatives find applications in material science, particularly in the synthesis of polymers and resins. Its ketone group can react with various chemicals, forming the backbone of many synthetic materials .
Environmental Science
The environmental impact of chemicals like 3-Oxopentanoic acid is a growing concern. Studies focus on its biodegradability and potential as a bio-based chemical to replace more environmentally harmful substances .
作用機序
Target of Action
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is primarily targeted towards the Tricarboxylic Acid (TCA) cycle intermediates . Additionally, it has been suggested that 3-Oxopentanoic acid derivatives may act as potential succinate dehydrogenase inhibitors .
Mode of Action
3-Oxopentanoic acid is synthesized from odd carbon fatty acids in the liver . It rapidly enters the brain and interacts with its targets . As an anaplerotic compound, it refills the pool of TCA cycle intermediates . This means it replenishes the cycle with intermediates that have been depleted, thus maintaining the cycle’s function.
Biochemical Pathways
The primary biochemical pathway affected by 3-Oxopentanoic acid is the TCA cycle . By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .
Pharmacokinetics
It is known that it is rapidly synthesized in the liver from odd carbon fatty acids and quickly enters the brain . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of 3-Oxopentanoic acid’s action is the maintenance of the TCA cycle. By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .
Action Environment
The action of 3-Oxopentanoic acid is influenced by the metabolic state of the body, particularly the liver, where it is synthesized . Environmental factors that affect liver function, such as diet and exposure to toxins, could potentially influence the synthesis and action of 3-Oxopentanoic acid.
Safety and Hazards
When handling 3-Oxopentanoic acid, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .
特性
IUPAC Name |
3-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSUFDYFOHSYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331432 | |
| Record name | 3-Oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxopentanoic acid | |
CAS RN |
10191-25-0 | |
| Record name | 3-Oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)

![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)





